(1E)-1-[1-(3-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
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Overview
Description
(1E)-1-[1-(3-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine: is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromophenyl group, a triazinoindole moiety, and a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[1-(3-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine typically involves the condensation of 3-bromoacetophenone with 5H-[1,2,4]triazino[5,6-B]indole-3-hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromophenyl group in the compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1E)-1-[1-(3-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.
Mechanism of Action
The mechanism of action of (1E)-1-[1-(3-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (1E)-1-[1-(4-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
- (1E)-1-[1-(3-Chlorophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
- (1E)-1-[1-(3-Methylphenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
Uniqueness: The uniqueness of (1E)-1-[1-(3-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine lies in its specific structural arrangement and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6/c1-10(11-5-4-6-12(18)9-11)21-23-17-20-16-15(22-24-17)13-7-2-3-8-14(13)19-16/h2-9H,1H3,(H2,19,20,23,24)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATCJOJBJBBRCP-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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